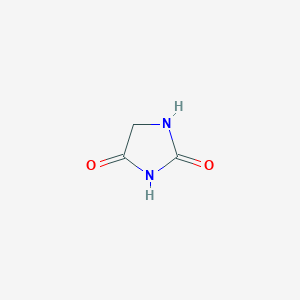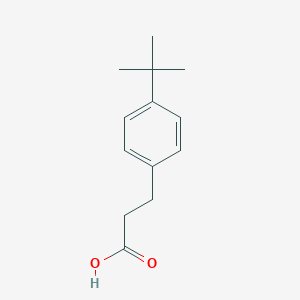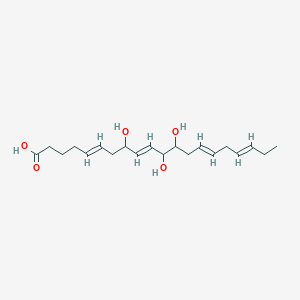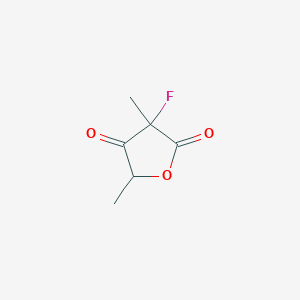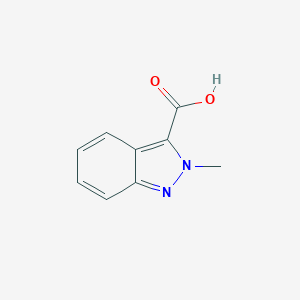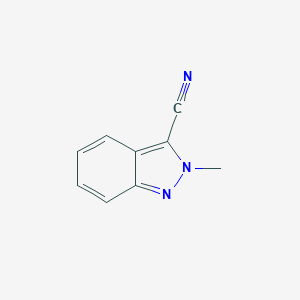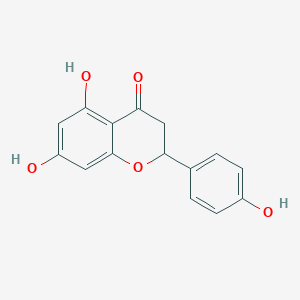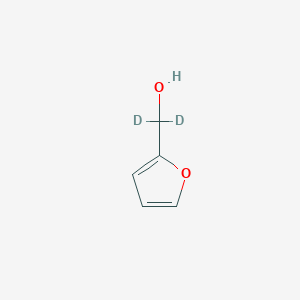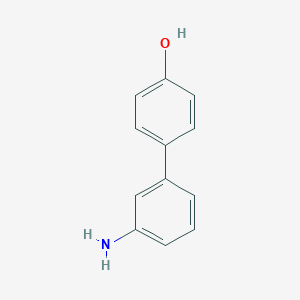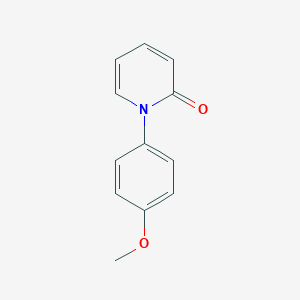
1-(4-Methoxyphenyl)pyridin-2(1H)-one
Vue d'ensemble
Description
The compound “1-(4-Methoxyphenyl)pyridin-2(1H)-one” is a heterocyclic compound that contains a pyridin-2-one ring and a methoxyphenyl group . Pyridin-2-one is a type of pyridine, which is a six-membered ring with one nitrogen atom and five carbon atoms. The methoxyphenyl group consists of a phenyl ring (a six-membered carbon ring) with a methoxy group (-OCH3) attached .
Molecular Structure Analysis
The molecular structure of “1-(4-Methoxyphenyl)pyridin-2(1H)-one” would consist of a pyridin-2-one ring attached to a 4-methoxyphenyl group. The exact structure would depend on the specific positions of these groups on the molecule .Chemical Reactions Analysis
Again, while specific reactions involving “1-(4-Methoxyphenyl)pyridin-2(1H)-one” are not available, similar compounds are often involved in reactions such as nucleophilic substitution, electrophilic substitution, and redox reactions .Applications De Recherche Scientifique
Fluorescent Sensing : A derivative, 3-(4-methoxyphenyl)-4-(methylsulfanyl)-6-(pyridin-2-yl)pyridin-2(1H)-one, has been developed as a novel small molecule fluorescent probe for effectively detecting Zn(2+) ions (Hagimori et al., 2011).
Cytotoxic Activity : Another compound, 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea, shows promising cytotoxic activity against MCF-7 cells, indicating potential in cancer research (Mushtaque et al., 2016).
Corrosion Inhibition : Pyridine derivatives, including those related to 1-(4-Methoxyphenyl)pyridin-2(1H)-one, have been found to inhibit N80 steel corrosion in acidic environments (Ansari et al., 2015).
Bronchial Pneumonia Treatment : A new heterocycle compound based on this chemical structure has shown potential for treating children's bronchial pneumonia (Xiao-fang Ding & Xiao Zhong, 2022).
Crystal Structure Analysis : Studies on various derivatives have provided insights into their crystal structures, which are crucial for understanding their chemical properties and potential applications (Qing Wang et al., 2017).
Synthesis of Pyridine Derivatives : Research has been conducted on the synthesis of new pyridine derivatives from 1-(4-Methoxyphenyl)pyridin-2(1H)-one, which are significant for developing new pharmaceuticals and other applications (Wu Feng, 2011).
Theoretical Studies : Theoretical studies using density functional theory have been conducted on derivatives to validate experimental results (Nazmiye Öner et al., 2016).
Orientations Futures
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-15-11-7-5-10(6-8-11)13-9-3-2-4-12(13)14/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPOAQLWTRJJVPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CC=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20479835 | |
| Record name | 1-(4-METHOXYPHENYL)PYRIDIN-2(1H)-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20479835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)pyridin-2(1H)-one | |
CAS RN |
725256-40-6 | |
| Record name | 1-(4-METHOXYPHENYL)PYRIDIN-2(1H)-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20479835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[[2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-6-yl]oxy]oxane-2-carboxylate](/img/structure/B18088.png)
![Methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-[6-[tert-butyl(dimethyl)silyl]oxy-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-2-yl]phenoxy]oxane-2-carboxylate](/img/structure/B18089.png)
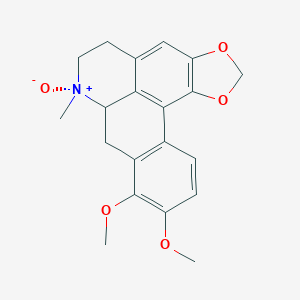
![2-[3-(Triethoxysilyl)propyl]hydrazine-1-carboxamide](/img/structure/B18096.png)
